

Technical Guide: Anhydro Vinblastine-d3 Characterization and Application[1][2]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	Anhydro Vinblastine-d3 Disulfate Salt
CAS No.:	1219117-51-7
Cat. No.:	B564854

[Get Quote](#)

Executive Summary

Anhydrovinblastine-d3 (AVLB-d3) is the stable isotope-labeled analog of 3',4'-anhydrovinblastine, a pivotal bisindole alkaloid.[1][2] While anhydrovinblastine serves as the immediate biosynthetic precursor to the chemotherapeutic agents vinblastine and vincristine, its deuterated form is a critical tool in bioanalysis. It functions primarily as an Internal Standard (IS) in LC-MS/MS workflows, enabling the precise quantification of vinca alkaloids in complex biological matrices by correcting for ionization suppression and recovery variance.[2]

This guide details the physicochemical properties, synthetic derivation, and analytical deployment of AVLB-d3.

Physicochemical Characterization

Structural Identity

Anhydrovinblastine is structurally distinct from vinblastine due to the presence of a double bond at the 3',4' position of the catharanthine moiety (the "upper" half of the dimer). The "d3"

designation typically refers to the isotopic substitution of three hydrogen atoms with deuterium on the methyl ester group (

), providing a mass shift of +3 Da.

Key Structural Features:

- Skeleton: Dimeric indole-indoline (Catharanthine coupled with Vindoline).[1][2][3]
- Unsaturation:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

double bond (characteristic of the "anhydro" form).

- Isotope Label: Methyl-

ester (typically at position 18' or the vindoline methoxy, depending on the synthesis, but commercially often the methyl ester).[1]

Molecular Data Table[2]

Property	Anhydrovinblastine (Unlabeled)	Anhydrovinblastine-d3 (Labeled)
CAS Number	38390-45-3	N/A (Specific to isotope batch)
Molecular Formula		
Molecular Weight (Free Base)	792.96 g/mol	~795.98 g/mol
Exact Mass (Monoisotopic)	792.41	795.43
Salt Form (Common)	Disulfate ()	Disulfate ()
MW (Disulfate Salt)	989.11 g/mol	~992.13 g/mol
Solubility	DMSO, Methanol, Chloroform	DMSO, Methanol
Appearance	White to off-white solid	White to off-white solid

“

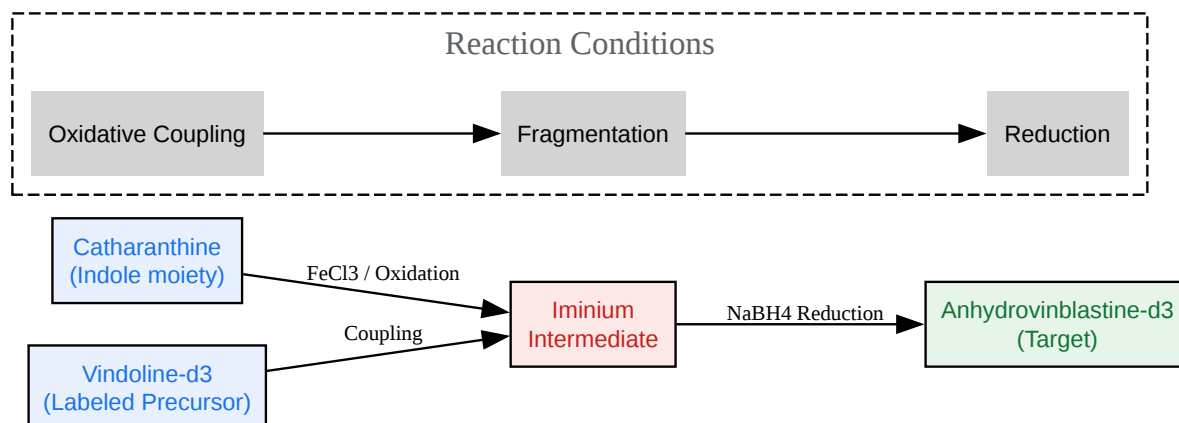
Critical Note: Always verify whether your certificate of analysis refers to the free base or the salt weight when preparing stock solutions. The disulfate salt is significantly heavier.

Synthetic Pathway & Isotopic Labeling[2]

The synthesis of Anhydrovinblastine-d3 follows a biomimetic coupling strategy, utilizing a modified Polonovski reaction or oxidative coupling catalyzed by Fe(III) salts.[1][2][4]

Synthesis Workflow

- Precursors: The synthesis begins with Catharanthine and Vindoline.[3][5]
- Coupling: An oxidative coupling (often using ferric chloride or peroxidase enzymes) generates an iminium intermediate.
- Reduction: Treatment with Sodium Borohydride () yields Anhydrovinblastine.[3]
- Labeling: To introduce the deuterium tag, one of the precursors (usually Vindoline or a derivative) is methylated using deuterated methyl iodide () or deuterated methanol prior to coupling, or a transesterification is performed on the final product.



[Click to download full resolution via product page](#)

Figure 1: Biomimetic synthesis pathway for Anhydrovinblastine-d3 via the coupling of Catharanthine and Vindoline.[1][2][4][6][7]

Analytical Application: LC-MS/MS Protocol

As a Senior Scientist, the primary use case for AVLB-d3 is as an Internal Standard (IS) for the quantification of Vinca alkaloids in plasma or tumor tissue.[2] Its co-elution with the analyte ensures that matrix effects (ion suppression/enhancement) affect both equally, preserving quantitative accuracy.

Sample Preparation (Protein Precipitation)[2]

- Matrix: Human Plasma (ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">).
- IS Spiking: Add of AVLB-d3 working solution (in MeOH).
- Precipitation: Add ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">

Acetonitrile (ACN) containing 0.1% Formic Acid.

- Vortex/Centrifuge: Vortex 1 min; Centrifuge at 12,000 x g for 10 min at 4°C.
- Supernatant: Transfer to autosampler vial.

LC-MS/MS Conditions

- Column: Phenomenex Kinetex C18 (ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">

) or equivalent.[1]

- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
- Mobile Phase B: Acetonitrile.
- Gradient:
 - 0-0.5 min: 10% B[1][2]
 - 0.5-3.0 min: 10% ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">
 - 90% B[1]
 - 3.0-4.0 min: 90% B[1][2]
- Flow Rate:

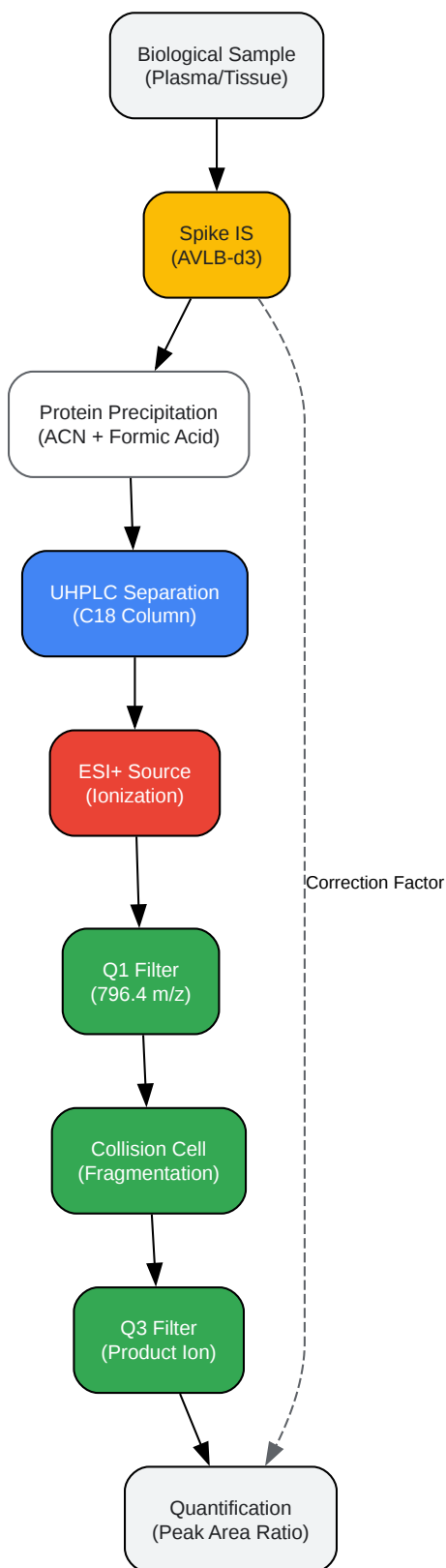
.

Mass Spectrometry Transitions (MRM)

The detection utilizes Positive Electrospray Ionization (ESI+).[2]

Compound	Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy (eV)
Anhydrovinblastine	793.4	336.2 / 524.3	35
Anhydrovinblastine-d3	796.4	339.2 / 527.3	35

Note: The product ion at m/z ~336 corresponds to the catharanthine fragment. In the d3 variant, if the label is on the vindoline moiety, the catharanthine fragment mass may remain unchanged, or shift if the fragmentation pathway involves the ester. Always optimize Q3 based on the specific labeling site of your standard.



[Click to download full resolution via product page](#)

Figure 2: LC-MS/MS Analytical Workflow utilizing AVLB-d3 for quantitative bioanalysis.

Biological Context & Mechanism[2][5][6][8][9][10][11]

While AVLB-d3 is an analytical tool, understanding the biology of the parent compound is essential for interpreting pharmacokinetic data.[1]

- **Tubulin Binding:** Like Vinblastine, Anhydrovinblastine binds to the α -subunit of tubulin at the vinca-binding domain.[1] It inhibits microtubule polymerization, leading to mitotic arrest at metaphase.[1][8][9]
- **Metabolic Relevance:** AVLB is not just a precursor; it can be formed in vivo or present as an impurity in pharmaceutical formulations. Monitoring it distinguishes between the administered drug (Vinblastine) and its biosynthetic intermediates/degradation products.
- **Cytotoxicity:** AVLB exhibits potent cytotoxicity, often comparable to Vinblastine, making its accurate quantification vital for toxicity studies.[1]

References

- PubChem. (2023). 3',4'-Anhydrovinblastine Compound Summary. National Library of Medicine. [\[Link\]](#)[2]
- Zhou, H., et al. (2005).[10] Rapid identification of vinca alkaloids by direct-injection electrospray ionisation tandem mass spectrometry. *Phytochemical Analysis*. [\[Link\]](#)
- Boger, D. L., et al. (2002).[1] Total synthesis of vinblastine, vincristine, related natural products, and key structural analogues. *Journal of the American Chemical Society*.[9] [\[Link\]](#)
- Van Tellingen, O., et al. (1992).[1] A rapid and sensitive high-performance liquid chromatographic method for the determination of vinblastine in human serum. *Journal of Chromatography B*. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 3',4'-Anhydrovinblastine | C₄₆H₅₆N₄O₈ | CID 443324 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. CAS 38390-45-3: Anhydrovinblastine | CymitQuimica \[cymitquimica.com\]](#)
- [3. Thieme E-Journals - Planta Medica / Abstract \[thieme-connect.com\]](#)
- [4. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. chem.bg.ac.rs \[chem.bg.ac.rs\]](#)
- [7. The radical cation mediated cleavage of catharanthine leading to the vinblastine type alkaloids: implications for total synthesis and drug design - RSC Advances \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [8. droracle.ai \[droracle.ai\]](#)
- [9. guidechem.com \[guidechem.com\]](#)
- [10. Rapid identification of vinca alkaloids by direct-injection electrospray ionisation tandem mass spectrometry and confirmation by high-performance liquid chromatography-mass spectrometry - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [To cite this document: BenchChem. \[Technical Guide: Anhydro Vinblastine-d₃ Characterization and Application\[1\]\[2\]\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b564854/docs#technical-guide-anhydro-vinblastine-d3-characterization-and-application-1-2\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)